molecular formula C14H9ClF3NO4S B12599171 5-Chloro-2-hydroxy-N-{4-[(trifluoromethyl)sulfonyl]phenyl}benzamide CAS No. 634186-47-3

5-Chloro-2-hydroxy-N-{4-[(trifluoromethyl)sulfonyl]phenyl}benzamide

Cat. No.: B12599171
CAS No.: 634186-47-3
M. Wt: 379.7 g/mol
InChI Key: CEGDXWCPUFJDJX-UHFFFAOYSA-N
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Description

5-Chloro-2-hydroxy-N-{4-[(trifluoromethyl)sulfonyl]phenyl}benzamide is a complex organic compound known for its unique chemical properties and potential applications in various scientific fields. This compound features a benzamide core substituted with a chloro group, a hydroxy group, and a trifluoromethylsulfonyl phenyl group, making it a versatile molecule for research and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

One common method involves the use of Friedel-Crafts acylation to introduce the chloro group, followed by hydroxylation and subsequent sulfonylation reactions .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This often includes the use of advanced catalysts and controlled reaction environments to facilitate the efficient formation of the desired product .

Chemical Reactions Analysis

Types of Reactions

5-Chloro-2-hydroxy-N-{4-[(trifluoromethyl)sulfonyl]phenyl}benzamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like lithium aluminum hydride for reduction, and nucleophiles like sodium methoxide for substitution reactions .

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxy group can yield ketones, while substitution of the chloro group can result in various substituted benzamides .

Mechanism of Action

The mechanism of action of 5-Chloro-2-hydroxy-N-{4-[(trifluoromethyl)sulfonyl]phenyl}benzamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s unique structure allows it to bind to these targets, modulating their activity and leading to various biological effects. The trifluoromethylsulfonyl group is particularly important for enhancing the compound’s binding affinity and specificity .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

5-Chloro-2-hydroxy-N-{4-[(trifluoromethyl)sulfonyl]phenyl}benzamide stands out due to its combination of functional groups, which confer unique chemical and biological properties. The presence of both chloro and hydroxy groups, along with the trifluoromethylsulfonyl phenyl group, makes it a versatile compound for various applications .

Properties

CAS No.

634186-47-3

Molecular Formula

C14H9ClF3NO4S

Molecular Weight

379.7 g/mol

IUPAC Name

5-chloro-2-hydroxy-N-[4-(trifluoromethylsulfonyl)phenyl]benzamide

InChI

InChI=1S/C14H9ClF3NO4S/c15-8-1-6-12(20)11(7-8)13(21)19-9-2-4-10(5-3-9)24(22,23)14(16,17)18/h1-7,20H,(H,19,21)

InChI Key

CEGDXWCPUFJDJX-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC=C1NC(=O)C2=C(C=CC(=C2)Cl)O)S(=O)(=O)C(F)(F)F

Origin of Product

United States

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